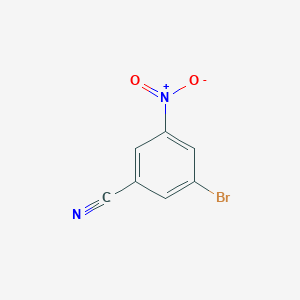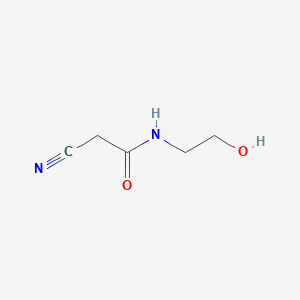![molecular formula C8H10N4O B1277009 [(Z)-1-pyridin-3-ylethylideneamino]urea CAS No. 6335-40-6](/img/structure/B1277009.png)
[(Z)-1-pyridin-3-ylethylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1-pyridin-3-ylethylideneamino]urea is a chemical compound with a unique structure that includes a pyridine ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-pyridin-3-ylethylideneamino]urea typically involves the reaction of pyridine-3-carboxaldehyde with urea under specific conditions. One common method involves the use of a catalyst-free, scalable synthesis in water, where nucleophilic addition of amines to potassium isocyanate occurs without the need for organic co-solvents . This method is environmentally friendly and efficient, providing high yields and chemical purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of resource-efficient and environmentally friendly processes is crucial for sustainable industrial development. Methods such as the urea-assisted impregnation method can be employed to ensure high dispersion and stability of the catalysts used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-pyridin-3-ylethylideneamino]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine or urea compounds.
Scientific Research Applications
[(Z)-1-pyridin-3-ylethylideneamino]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(Z)-1-pyridin-3-ylethylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound can establish multiple types of interactions, including hydrogen bonds and van der Waals contacts, with proteins and other biomolecules . These interactions can affect the stability and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: These compounds have a similar heterocyclic structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Fused Pyrimidine Derivatives: These compounds are known for their diverse biological potential and are considered bioisosteres with purines.
Uniqueness
[(Z)-1-pyridin-3-ylethylideneamino]urea is unique due to its specific structure, which includes both a pyridine ring and a urea moiety. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
6335-40-6 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[(E)-1-pyridin-3-ylethylideneamino]urea |
InChI |
InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ |
InChI Key |
HODYXTJELSPOJM-IZZDOVSWSA-N |
SMILES |
CC(=NNC(=O)N)C1=CN=CC=C1 |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CN=CC=C1 |
Canonical SMILES |
CC(=NNC(=O)N)C1=CN=CC=C1 |
| 6335-40-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)


![Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-](/img/structure/B1276934.png)
![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)


![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)





